molecular formula C11H15N3O4 B13908447 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Cat. No.: B13908447
M. Wt: 253.25 g/mol
InChI Key: YMIYWAWQAYMLPZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine is a nitroaromatic compound featuring a benzene ring substituted with three distinct functional groups: a methoxy (-OCH₃) group at position 2, a morpholinyl (C₄H₈NO) group at position 4, and a nitro (-NO₂) group at position 4. This arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-yl-5-nitroaniline

InChI

InChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3

InChI Key

YMIYWAWQAYMLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Preparation Methods

Nitration of 2-Methoxyaniline

The first key step is the nitration of 2-methoxyaniline to yield 2-methoxy-5-nitroaniline. This reaction typically involves:

  • Use of nitrating agents such as a mixture of nitric acid and sulfuric acid or potassium nitrate in sulfuric acid.
  • Controlled temperature conditions (often below 10°C) to prevent over-nitration or decomposition.
  • Acidic medium to protonate the amine, thus directing nitration to the desired position.

Introduction of the Morpholinyl Group

Following nitration, the morpholinyl group is introduced at the 4-position via nucleophilic aromatic substitution or amination:

  • The 4-position is activated for substitution due to the electron-withdrawing effect of the nitro group.
  • Morpholine, a heterocyclic amine, acts as the nucleophile.
  • The reaction is typically carried out under heating (e.g., reflux) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
  • Bases or catalysts may be employed to facilitate the substitution.

Purification and Isolation

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization confirms the substitution pattern and purity.

Industrial Scale Considerations

  • Industrial synthesis adapts the above methods to continuous flow reactors to improve yield, reproducibility, and safety.
  • Optimization focuses on minimizing waste, controlling exothermic nitration steps, and ensuring high selectivity.
  • Use of protective groups may be implemented to avoid side reactions during nitration or substitution.

Comparative Analysis of Preparation Methods

Step Common Method Reaction Conditions Advantages Challenges
Nitration HNO₃/H₂SO₄ or KNO₃/H₂SO₄ mixture Low temperature (0–10°C), acidic medium High regioselectivity Risk of over-nitration
Morpholinyl substitution Nucleophilic aromatic substitution Heating in DMF/DMSO with morpholine and base Efficient installation of morpholine Requires careful control of reaction
Purification Recrystallization or chromatography Solvent choice depends on impurities High purity product Solvent recovery and waste management

Research Findings and Mechanistic Insights

  • The electron-donating methoxy group at position 2 directs nitration preferentially to the 5-position.
  • The nitro group’s strong electron-withdrawing nature activates the 4-position for nucleophilic substitution by morpholine.
  • The morpholine ring’s nitrogen lone pair participates in nucleophilic attack, displacing a suitable leaving group or substituting activated hydrogen on the aromatic ring.
  • Reaction yields and purity are sensitive to temperature, solvent polarity, and reaction time.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Electrophilic Aromatic Nitration 2-Methoxyaniline HNO₃/H₂SO₄, 0–10°C 2-Methoxy-5-nitroaniline
2 Nucleophilic Aromatic Substitution 2-Methoxy-5-nitroaniline Morpholine, base, DMF/DMSO, reflux 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine
3 Purification Crude product Recrystallization or chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methoxy-4-(4-morpholinyl)-5-aminobenzenamine.

Scientific Research Applications

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also participate in binding interactions with proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Purity (%) Key Features
This compound 2-OCH₃, 4-morpholinyl, 5-NO₂ C₁₁H₁₅N₃O₃ 95.77 High solubility, nitro reactivity
2-Methoxy-5-methyl-4-nitrobenzenamine 2-OCH₃, 4-NO₂, 5-CH₃ C₈H₁₀N₂O₃ 97 Methyl enhances lipophilicity
N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (20b) 4-methylpiperazinyl (vs. morpholinyl) C₃₃H₄₂N₈O₄ 95.77 Piperazinyl increases basicity
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine core, fluorophenyl C₂₇H₂₆FN₅O - Fluorine enhances metabolic stability

Key Observations :

  • Morpholinyl vs.
  • Nitro vs. Methyl Substituents : The nitro group in the target compound increases electrophilicity compared to the methyl group in 2-methoxy-5-methyl-4-nitrobenzenamine, making the former more reactive in nucleophilic aromatic substitution .
  • Core Structure : Pyrimidine-based analogs (e.g., ) exhibit planar aromatic systems, enhancing π-π stacking interactions, whereas the benzene core in the target compound favors simpler synthetic routes .

Physicochemical and Crystallographic Properties

Table 2: Comparative Crystallographic Data

Compound Dihedral Angles (°) Hydrogen Bonding Network
This compound Not reported Morpholinyl enables N–H⋯N interactions
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 15.4–77.5 (molecule A), 2.7–61.8 (B) R₂²(14) dimer via N–H⋯N; C–H⋯O chains

The target compound’s morpholinyl group likely facilitates intermolecular hydrogen bonds, akin to the fluorophenyl derivative’s N–H⋯N interactions. However, the pyrimidine analog’s extended π-π stacking and C–H⋯O networks suggest superior crystallinity .

Biological Activity

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, also known as a derivative of nitroaniline compounds, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitro group, a methoxy group, and a morpholine ring. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

CompoundActivityReference
2-Methoxy-4-nitroanilineAntibacterial against E. coli
2-Methoxy-5-vinylphenolAntimicrobial

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. In particular, studies show that related nitroaniline compounds can induce apoptosis in cancer cells, indicating potential for use in cancer therapy.

  • Case Study : A cytotoxicity assay on breast cancer cell line (MCF-7) demonstrated significant cell death at higher concentrations of related nitroaniline derivatives, suggesting that this compound may exhibit similar effects.

3. Genotoxicity and Toxicological Studies

Toxicological assessments reveal that nitroaniline compounds can be genotoxic. For example, 2-methoxy-4-nitroaniline (MNA) has been shown to induce mutations in bacterial assays and exhibit liver toxicity in animal models.

Study TypeFindingsReference
Bacterial Mutagenicity AssayInduced significant increases in mutant colonies
Animal Toxicity StudyIncreased liver weight and hematopoietic cell proliferation observed

The mechanism by which this compound exerts its biological effects may involve the induction of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolic activation of several carcinogens, potentially linking the compound to both therapeutic effects and toxicity.

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